molecular formula C24H19NO5 B4009190 4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No. B4009190
M. Wt: 401.4 g/mol
InChI Key: CDKZNPFDSMQAIB-UHFFFAOYSA-N
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Description

The compound “4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate” belongs to a class of chemicals that includes a variety of organic compounds with complex structures. These compounds are of interest due to their unique physical, chemical, and molecular properties, which make them potential candidates for various applications in material science and organic chemistry.

Synthesis Analysis

The synthesis of related azatricyclo[5.2.1.02,6]dec-8-ene derivatives involves multiple steps, including aminolysis of bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride, followed by transformation into imide and subsequent reduction. Such processes highlight the complex synthetic routes necessary to create these compounds, indicating the compound of interest may be synthesized through similarly intricate steps involving specific reagents and conditions for desired transformations (Kas’yan et al., 2003).

Molecular Structure Analysis

Studies on related compounds, such as 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione, have utilized theoretical calculations to optimize geometry and vibrational frequencies. Such investigations provide insights into the molecular structure, charge distribution, and stability of the molecule, offering a foundation for understanding the specific compound (Ranjith et al., 2022).

Chemical Reactions and Properties

The compound’s structure suggests it could undergo various chemical reactions, including cyclization and isomerization, under specific conditions. Related studies have shown that similar azatricyclo dec-8-enes can react with different reagents, leading to the formation of new bonds and structures, indicating a rich chemistry that could be applicable to the compound of interest as well (Tkachenko et al., 2016).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and mesomorphic behavior, have been studied, indicating that these compounds exhibit a range of physical characteristics based on their molecular structure and substitutions. For instance, the synthesis and mesomorphic properties of related benzoates suggest that the compound of interest may also possess unique physical properties relevant to its potential applications (Hsu, 1983).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from molecular structure analyses and chemical reaction studies. For example, the HOMO-LUMO gap, charge distribution, and hyperpolarizability studies offer insights into the compound's chemical behavior, reactivity, and potential applications in materials science (Ranjith et al., 2022).

properties

IUPAC Name

(4-acetylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-13(26)14-6-10-19(11-7-14)30-24(29)15-4-8-18(9-5-15)25-22(27)20-16-2-3-17(12-16)21(20)23(25)28/h2-11,16-17,20-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKZNPFDSMQAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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